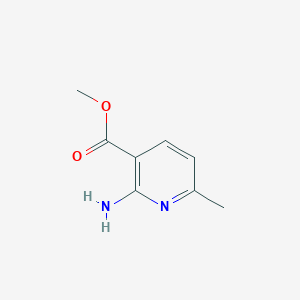

Methyl 2-amino-6-methylnicotinate

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Materials Science

Pyridine is a six-membered heterocyclic aromatic compound, structurally similar to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. wikipedia.orgglobalresearchonline.net This substitution imparts unique electronic properties and a basic character, making pyridine and its derivatives exceptionally versatile in organic chemistry. numberanalytics.comnih.gov

In organic synthesis , pyridine derivatives are indispensable. They serve as polar, low-reactivity solvents and as bases, particularly in elimination reactions like dehalogenation. wikipedia.orgglobalresearchonline.net The nitrogen atom can activate acylating agents, and specific derivatives are even more potent catalysts. wikipedia.org The pyridine ring is a common scaffold for drug design and synthesis, found in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. nih.govresearchgate.net The presence of the pyridine moiety is a recurring motif in many drugs approved by the US Food and Drug Administration. researchgate.net Their broad-spectrum biological and pharmacological activities include anti-inflammatory, antimicrobial, and antitumor properties. wisdomlib.org

In materials science , pyridine-based compounds are utilized in the creation of functional materials such as conducting polymers and luminescent materials. numberanalytics.comnih.gov The ability of the pyridine nitrogen to coordinate with metal ions also makes these derivatives important ligands in organometallic chemistry and catalysis. nih.govyoutube.com

Contextualization of Nicotinate (B505614) Esters as Synthetic Building Blocks

Nicotinate esters, which are esters of nicotinic acid (pyridine-3-carboxylic acid), are a significant subclass of pyridine derivatives that serve as crucial intermediates, or "building blocks," in organic synthesis. nih.govchemicalbook.com These compounds, including methyl nicotinate and ethyl nicotinate, contain a pyridine ring with an ester group, providing a reactive site for further chemical transformations. nih.gov

The primary utility of nicotinate esters lies in their role as precursors for more complex molecules. They can undergo various reactions, such as transesterification, to produce other esters. For example, menthyl nicotinate can be synthesized from a transesterification reaction of menthol (B31143) with an alkyl ester of nicotinic acid, like methyl nicotinate. google.com Nicotinate esters are also key starting materials in the synthesis of a wide range of biologically active compounds and are used in the pharmaceutical and cosmetic industries. nih.gov For instance, Methyl 6-methylnicotinate (B8608588) is a crucial intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) etoricoxib.

Structural Features and Nomenclature of Methyl 2-amino-6-methylnicotinate

This compound is a distinct compound within the nicotinate ester family. Its structure is built upon a pyridine ring, which is substituted at three key positions:

An amino group (-NH₂) at the C-2 position.

A methyl ester group (-COOCH₃) at the C-3 position (the "nicotinate" part).

A methyl group (-CH₃) at the C-6 position.

The systematic IUPAC name for this compound is methyl 2-amino-6-methylpyridine-3-carboxylate . It is identified by the CAS Registry Number 31686-93-8 . sigmaaldrich.com The presence and specific arrangement of the amino, methyl, and methyl ester groups on the pyridine ring create a unique electronic and steric environment that dictates its chemical reactivity and utility as a synthetic intermediate.

Research Findings and Data

Physical and Chemical Properties

This table summarizes the key physical and chemical identifiers for this compound and related compounds.

| Property | Value | Reference(s) |

| Compound Name | This compound | sigmaaldrich.com |

| CAS Number | 31686-93-8 | sigmaaldrich.com |

| Molecular Formula | C₈H₁₀N₂O₂ | glpbio.com |

| Molecular Weight | 166.18 g/mol | sigmaaldrich.com |

Spectroscopic Data

Detailed analysis confirms the structure of these compounds. For the related compound, Methyl 6-methylnicotinate, spectroscopic data is available.

| Methyl 6-methylnicotinate | ||

| Analysis Type | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 9.06 (s, 1H), 8.13 (dd, 1H), 7.20 (d, 1H), 3.89 (s, 3H), 2.58 (s, 3H) | chemicalbook.comchemicalbook.com |

| Mass Spectrometry (LCMS) | m/z = 152.4 [M+H]⁺ | chemicalbook.comchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-4-6(7(9)10-5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQVMSHLTBZBKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31686-93-8 | |

| Record name | Methyl 2-amino-6-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Functional Group Transformations of Methyl 2 Amino 6 Methylnicotinate

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is inherently electron-deficient compared to benzene (B151609), a characteristic that generally renders it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution. thieme-connect.de In Methyl 2-amino-6-methylnicotinate, the strong electron-donating nature of the amino group at the C2 position significantly modulates this reactivity, activating the ring. Conversely, the methyl ester group at C3 is electron-withdrawing, deactivating the ring.

A notable reaction involving the pyridine nucleus of related 2-aminopyridine (B139424) systems is the catalytic nucleophilic aromatic substitution (SNAr) where the amino group itself acts as a leaving group. This transformation is challenging due to the poor leaving group ability of the amino substituent and the decreased susceptibility of the electron-rich ring to nucleophilic attack. thieme-connect.de However, researchers have demonstrated that using a ruthenium(II) catalyst enables the amination of 2-aminopyridines with primary amines. The mechanism involves the formation of a transient η⁶-pyridine complex with the ruthenium catalyst, which serves as a potent electrophile to facilitate the cleavage of the pyridyl C–N bond. thieme-connect.deresearchgate.net This allows for the substitution of the amino group with another amine. For instance, 2-amino-3-picoline (2-amino-3-methylpyridine), a sterically hindered analogue, can undergo substitution with n-hexylamine at 140 °C to yield the corresponding product. thieme-connect.de This strategy highlights a modern approach to functionalizing the pyridine core by activating it towards nucleophilic attack.

Transformations Involving the Amino Group

The exocyclic amino group at the C2 position is a primary site of reactivity, capable of undergoing a variety of chemical transformations. It can act as a nucleophile or be derivatized to introduce new functionalities.

The amino group of 2-aminopyridine derivatives can participate in nucleophilic substitution reactions in two distinct ways. As discussed previously, the entire amino group can be displaced and substituted by another nucleophile, such as an amine, through transition-metal catalysis. thieme-connect.de This SNAr reaction is particularly effective for a range of 4- or 5-substituted 2-aminopyridines, accommodating various functional groups like alkynes, silyl (B83357) ethers, and carbamates. thieme-connect.de

More commonly, the nitrogen atom of the amino group acts as the nucleophile. 2-Aminopyridine is recognized as a synthon with a unique dual nucleophilic character, stemming from the exocyclic amino group and the endocyclic pyridine nitrogen. sioc-journal.cn This allows it to react with a wide array of electrophiles. For instance, it can react with halogenated aromatics in cyclization reactions to build fused heterocyclic systems. sioc-journal.cn

| Reactant (2-aminopyridine) | Nucleophile (Amine) | Catalyst | Product | Yield (%) |

| 2-Amino-3-picoline | n-Hexylamine | [Ru(p-cymene)I₂]₂ | N-Hexyl-3-methylpyridin-2-amine | 63 |

| 2-Amino-5-(phenylethynyl)pyridine | n-Hexylamine | [Ru(p-cymene)I₂]₂ | N-Hexyl-5-(phenylethynyl)pyridin-2-amine | 80 |

| 2-Amino-5-((triisopropylsilyl)oxy)methyl)pyridine | n-Hexylamine | [Ru(p-cymene)I₂]₂ | N-Hexyl-5-(((triisopropylsilyl)oxy)methyl)pyridin-2-amine | 84 |

| tert-Butyl (2-amino-5-pyridyl)methylcarbamate | n-Hexylamine | [Ru(p-cymene)I₂]₂ | tert-Butyl ((5-(hexylamino)pyridin-2-yl)methyl)carbamate | 81 |

Table 1. Examples of catalytic nucleophilic aromatic substitution (SNAr) reactions where the amino group of substituted 2-aminopyridines is displaced by n-hexylamine. Data sourced from research findings. thieme-connect.de

While the term "amidation" can be ambiguous, in the context of a primary amine like that in this compound, it typically refers to acylation reactions that form an amide bond. The nucleophilic amino group readily reacts with carboxylic acid derivatives such as acyl chlorides or anhydrides to yield N-acylated products. This is a fundamental transformation for creating more complex structures.

For example, alkyl chloroformates are versatile derivatization reagents that react with both amino and carboxylic acid functional groups. nih.gov Reaction of the amino group on the pyridine ring with a reagent like methyl chloroformate would result in the formation of a methyl carbamate (B1207046) derivative. This type of reaction is widely used in analytical chemistry for the derivatization of metabolites prior to gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

Beyond acylation, the amino group can be modified through various other derivatization techniques, often to enhance analytical detection or to serve as a handle for further synthetic elaboration. The polar nature of amino acids and related compounds necessitates derivatization to increase volatility for GC analysis. sigmaaldrich.com

One common method is silylation, where active hydrogens on amino, hydroxyl, or thiol groups are replaced with a silyl group. sigmaaldrich.com A frequently used reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts the primary amino group into a more stable and less moisture-sensitive tert-butyl dimethylsilyl (TBDMS) derivative. sigmaaldrich.com This process is crucial for the analysis of amino-containing compounds by GC-MS, as the derivatives exhibit characteristic fragmentation patterns that aid in their identification. sigmaaldrich.com

Reactions of the Methyl Ester Moiety

The methyl ester at the C3 position is another key reactive site, primarily susceptible to nucleophilic acyl substitution.

The most characteristic reaction of the methyl ester moiety is its hydrolysis to the corresponding carboxylic acid, 2-amino-6-methylnicotinic acid. This transformation can be achieved under either acidic or basic conditions.

Basic hydrolysis, or saponification, is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. google.com This process involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate, precipitating the free carboxylic acid. A patent describing the synthesis of 2-amino-6-methylnicotinic acid from the corresponding nitrile (2-amino-3-cyano-6-methylpyridine) utilizes heating with 15% potassium hydroxide, demonstrating the stability of the 2-amino-6-methylpyridine (B158447) core under these hydrolytic conditions. google.com A similar approach would be effective for the hydrolysis of this compound.

Transesterification Reactions

Transesterification is a fundamental organic reaction that involves the conversion of one ester into another by exchanging the alkoxy group. For this compound, this process allows for the substitution of the methyl group (-OCH₃) of the ester with a different alkyl group from an alcohol (R-OH). This reaction is typically reversible and can be catalyzed by either an acid or a base. wikipedia.org

Under acidic conditions, a strong acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated, and the new ester is formed. masterorganicchemistry.com To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess, frequently as the solvent. wikipedia.orggoogle.com

Under basic conditions, a strong base, such as an alkoxide (e.g., sodium ethoxide), deprotonates the alcohol, increasing its nucleophilicity. The resulting alkoxide ion attacks the carbonyl carbon of the ester. The tetrahedral intermediate then collapses, eliminating the methoxide (B1231860) ion (-OCH₃) to yield the new ester. wikipedia.orgmasterorganicchemistry.com

Table 1: General Conditions for Transesterification of this compound

| Catalyst Type | Reagents | Typical Conditions |

| Acid | Ethanol (B145695) (large excess/solvent), H₂SO₄ (catalyst) | Refluxing the mixture. The reaction is driven to completion by the large excess of ethanol. |

| Base | Ethanol, Sodium Ethoxide (NaOEt) (catalyst) | Reaction at room temperature or with gentle heating. The equilibrium is shifted by the relative stability of the esters. |

Reactivity of the Methyl Group at C-6

The methyl group at the C-6 position of the pyridine ring is analogous to a benzylic position, making it susceptible to various transformations such as oxidation and halogenation.

Oxidation Reactions

The oxidation of the methyl group on a pyridine ring can lead to the formation of a carboxylic acid. For the related compound, methyl 6-methylnicotinate (B8608588), studies have indicated that its chemical reactivity includes the conversion of the methyl group on the pyridine ring. This suggests that the C-6 methyl group of this compound can be oxidized to a carboxylic acid group, yielding 2-amino-6-carboxynicotinate.

Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄) or nitric acid. However, the presence of the electron-donating amino group at the C-2 position increases the electron density of the pyridine ring, making it more susceptible to oxidation. This can lead to competing side reactions, including ring degradation, potentially lowering the yield of the desired product. Careful selection of the oxidizing agent and precise control of reaction conditions are therefore crucial to achieve selective oxidation of the methyl group.

Halogenation and Other Substitutions

The methyl group at C-6 can undergo free-radical halogenation, a reaction typical for benzylic or allylic positions. This type of reaction is commonly carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light (UV), to introduce a bromine atom onto the methyl group. masterorganicchemistry.com

However, for substrates like 2-amino-6-methylpyridine, direct halogenation with agents like NBS can lead to electrophilic substitution on the electron-rich pyridine ring rather than the desired side-chain halogenation. researchgate.net Research has shown that to achieve selective side-chain bromination, the amino group must first be protected. researchgate.net By converting the amino group into an amide (e.g., acetamide) or a phthalimide, its electron-donating resonance effect on the ring is diminished, thus deactivating the ring towards electrophilic attack and favoring the free-radical pathway on the methyl group. researchgate.net

Once the amino group is protected, reaction with NBS and a radical initiator would yield the 6-(bromomethyl) derivative. This halogenated intermediate is a valuable synthon, as the bromine atom can be subsequently displaced by a variety of nucleophiles to introduce other functional groups.

Table 2: Halogenation of the C-6 Methyl Group

| Step | Reagents and Conditions | Product | Purpose |

| 1. Protection of Amino Group | Acetic anhydride (B1165640) or Phthalic anhydride | Methyl 2-acetamido-6-methylnicotinate | Deactivates the pyridine ring to prevent ring halogenation. researchgate.net |

| 2. Side-Chain Bromination | N-Bromosuccinimide (NBS), AIBN (initiator), CCl₄ (solvent), Reflux | Methyl 2-acetamido-6-(bromomethyl)nicotinate | Introduces a halogen for further functionalization. masterorganicchemistry.comresearchgate.net |

| 3. Deprotection (optional) | Acid or base hydrolysis | Methyl 2-amino-6-(bromomethyl)nicotinate | Restores the amino group if desired for the final product. |

Chelation and Coordination Chemistry

The structure of this compound contains multiple potential donor atoms—the pyridine ring nitrogen, the nitrogen of the exocyclic amino group, and the carbonyl oxygen of the ester group. This arrangement makes it a potential chelating ligand for various metal ions.

Ligand Properties of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives are well-known for their ability to form complexes with a wide range of metal ions. pvpcollegepatoda.org 2-Aminopyridine, which forms the core of the target molecule, is a potential bidentate ligand with two nitrogen donor atoms. pvpcollegepatoda.org It most commonly acts as a monodentate ligand, coordinating through its pyridine nitrogen atom. However, coordination through the exocyclic amino nitrogen has also been reported. pvpcollegepatoda.org The ability of the molecule to act as a bidentate ligand, coordinating through both the pyridine nitrogen and the amino nitrogen, allows for the formation of a stable five-membered chelate ring with a metal ion. This chelation effect enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

Formation of Metal Complexes (e.g., with Transition Metal Ions)

The design and synthesis of transition metal complexes with organic free radicals is an area of significant interest. researchgate.net While specific crystal structures for complexes of this compound are not widely documented, its potential for forming stable complexes with transition metal ions like Mn(II), Co(II), Ni(II), and Cu(II) is high. researchgate.net

Coordination would likely involve the pyridine nitrogen and the amino group nitrogen, forming a stable five-membered chelate ring. The carbonyl oxygen of the methyl ester group could also participate in coordination, potentially leading to different geometries or polynuclear structures depending on the metal ion and reaction conditions. Structural analyses of related complexes show that coordination spheres are often distorted octahedra or square planar, depending on the metal ion. researchgate.net The formation of such complexes can significantly alter the electronic and steric properties of the organic ligand.

Table 3: Potential Coordination Sites and Resulting Chelate Rings

| Donor Atom 1 | Donor Atom 2 | Metal Ion (Example) | Potential Chelate Ring Size |

| Pyridine Nitrogen | Amino Nitrogen | Cu(II), Co(II) | 5-membered |

| Amino Nitrogen | Carbonyl Oxygen (Ester) | Mn(II), Ni(II) | 6-membered |

Spectroscopic and Structural Characterization of Methyl 2 Amino 6 Methylnicotinate and Its Derivatives

Spectroscopic Characterization

The UV-Vis absorption spectrum of a molecule provides information about the electronic transitions occurring upon the absorption of ultraviolet or visible light. For compounds containing chromophores, such as the pyridine (B92270) ring system in this compound, these spectra can reveal the presence of π→π* and n→π* transitions.

The position of absorption bands is sensitive to the solvent environment. Generally, polar solvents can lead to shifts in the absorption maxima. For similar aromatic and heterocyclic compounds, a red shift (bathochromic shift) is often observed with increasing solvent polarity.

Fluorescence spectroscopy is a powerful tool to study the emission properties of molecules after they have been excited by absorbing light. The fluorescence spectrum provides information about the excited states and the relaxation pathways of the molecule.

Specific fluorescence data for this compound could not be found in the surveyed literature. However, research on the related compound, 2-amino-6-methylpyridinium 6-aminocaproate (2A6M6A), provides significant details on its photoluminescence properties. The photoluminescence spectrum of 2A6M6A was recorded with an excitation wavelength of 386 nm, and a high-intensity emission peak was observed at 460 nm. researchgate.net

The photophysical properties of other related aminobenzoic acid methyl esters have also been investigated. For instance, the methyl ester of 2,6-dimethyl-1-amino-4-benzoic acid exhibits interesting fluorescence behavior. It shows a broad, red-shifted emission band not only in polar solvents but also in non-polar environments, which is attributed to closely spaced local and charge transfer (CT) states. nih.gov In polar protic solvents, this molecule displays dual fluorescence with a less intense local emission band and a strong, red-shifted CT band. nih.gov The position of this red-shifted emission is dependent on both the polarity and the hydrogen-bonding capability of the solvent. nih.gov

These findings suggest that the fluorescence properties of this compound and its derivatives are likely influenced by the nature of the solvent and the potential for intramolecular charge transfer upon excitation.

Computational Chemistry and Theoretical Studies on Methyl 2 Amino 6 Methylnicotinate

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules.

Electronic Structure Analysis

This branch of analysis delves into the arrangement and energies of electrons within the molecule to understand its reactivity and properties.

Natural Bond Orbital (NBO) Analysis for Electron DelocalizationNatural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. This analysis quantifies the stabilization energy associated with these interactions, providing a measure of hyperconjugation and resonance effects. For the target molecule, NBO analysis could reveal the stabilizing interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of the pyridine (B92270) ring and ester group.

While the framework for a computational study of Methyl 2-amino-6-methylnicotinate is clear, the specific data required to populate such an analysis is not available in the current body of scientific literature. Future research may address this gap, which would then enable a detailed and accurate report as outlined.

Applications of Methyl 2 Amino 6 Methylnicotinate As a Synthetic Building Block and Intermediate

Role in the Synthesis of Heterocyclic Compounds

The structure of Methyl 2-amino-6-methylnicotinate, with an amino group and an ester group in adjacent positions (ortho to each other), is ideal for the synthesis of fused heterocyclic systems. This arrangement allows for intramolecular or intermolecular condensation and cyclization reactions to form bicyclic structures.

Chemical suppliers categorize this compound with reagents used for creating quinoline (B57606) and quinazoline (B50416) derivatives, highlighting its role in this area of synthesis. cymitquimica.com The primary amino group can react with a variety of carbonyl compounds, nitriles, or guanidines, while the methyl ester can participate as an electrophile. For instance, reaction with a suitable one-carbon synthon can lead to the formation of a fused pyrimidine (B1678525) ring, yielding a pyrido[2,3-d]pyrimidine (B1209978) scaffold. This class of heterocycles is of significant interest in medicinal chemistry due to its structural similarity to purines and pteridines. The reactivity of the compound makes it a key starting material for generating libraries of such fused heterocyclic molecules for further investigation.

Intermediate in the Production of Agrochemicals

Patent literature explicitly identifies this compound and its parent acid as a crucial intermediate in the manufacturing of active ingredients for agrochemicals. google.com A Japanese patent (JP6943560B2) details a method for producing the compound at high yield and low cost, emphasizing its importance as a manufacturing intermediate for pharmaceuticals and agrochemicals. google.com

This patent further references other publications, such as international patent application WO 2005/33079, which describe the final products derived from this intermediate. google.com The general classification of primary amines, to which this compound belongs, as fundamental building blocks for agrochemicals further supports its role in this sector. cymitquimica.com The pyridine (B92270) core is a common feature in many successful commercial pesticides, and this compound serves as a convenient precursor for introducing a specific substitution pattern onto that core.

| Finding | Source Reference | Significance |

|---|---|---|

| Identified as a production intermediate for active ingredients in medicines and agrochemicals. | Patent JP6943560B2 google.com | Confirms its industrial relevance and application in the synthesis of commercial products. |

| The patent for its synthesis references further patents (e.g., WO 2005/33079) describing the final agrochemical products. | Patent JP6943560B2 google.com | Provides a clear link from the intermediate to its end-use in the agrochemical industry. |

| Classified as a primary amine, a group of compounds noted as fundamental building blocks for agrochemicals. | CymitQuimica cymitquimica.com | Highlights the general importance of its chemical class in the development of agricultural chemicals. |

Precursor for Dyes and Industrial Chemicals

This compound is classified as a reagent for industrial applications and is available from suppliers who specialize in chemicals for industrial production. myskinrecipes.comchemsrc.com Its nature as a substituted aminopyridine—a known chromophoric system—suggests potential utility as a precursor or intermediate in the synthesis of dyes. The amino group can be diazotized and coupled to form azo dyes, or the heterocyclic ring itself can be incorporated into larger conjugated systems characteristic of colorants. However, specific examples of its use in the synthesis of commercially available dyes are not extensively detailed in readily available literature. Its primary documented industrial role is that of a versatile chemical intermediate for other sectors. myskinrecipes.com

Development of Novel Organic Molecules for Research

As a readily available bifunctional molecule, this compound serves as a valuable starting material for the development of novel organic molecules in a research context. cymitquimica.com Its utility as a "fundamental building block" is rooted in the distinct reactivity of its two functional groups. cymitquimica.com

Researchers can exploit this bifunctionality for various synthetic strategies:

Modification of the Amino Group: The nucleophilic amino group can undergo a wide range of reactions, including acylation, sulfonation, alkylation, and reductive amination, to introduce diverse side chains.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or reacted with organometallic reagents (like Grignard reagents) to form tertiary alcohols.

This ability to be selectively modified at two different positions allows for the systematic creation of new compound libraries. These libraries can then be screened for biological activity in drug discovery programs or evaluated for unique material properties, making this compound a versatile platform for chemical innovation.

Q & A

Q. What methodologies ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer : Publish detailed protocols with exact equipment settings (e.g., HPLC gradient programs), raw spectral data, and step-by-step video supplements. Use round-robin testing where independent labs replicate the synthesis. Disclose batch-specific variability (e.g., solvent lot numbers) and employ quality control standards (e.g., USP reference materials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.